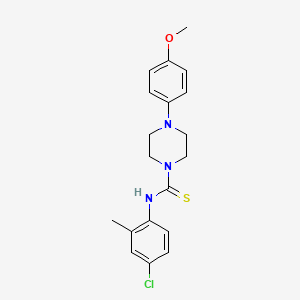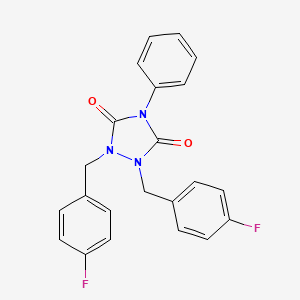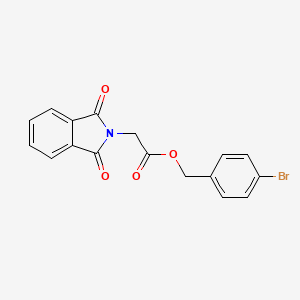![molecular formula C21H15BrN4O2S B3700872 N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide](/img/structure/B3700872.png)
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Overview
Description
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2-aminophenol with aldehydes or ketones to form benzoxazole intermediates . These intermediates are then reacted with various reagents to introduce the carbamothioyl and bromopyridine groups. The reaction conditions often involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane .
Chemical Reactions Analysis
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . In cancer cells, it interferes with cell division and induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Similar compounds include:
N-[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide: Known for its antimicrobial properties.
N-[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-biphenylcarboxamide: Exhibits anticancer activity.
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Used as a potent antibacterial agent.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2S/c1-12-15(20-24-17-6-2-3-8-18(17)28-20)5-4-7-16(12)25-21(29)26-19(27)13-9-14(22)11-23-10-13/h2-11H,1H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMDFWGOSFBHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CN=C2)Br)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-BROMOPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3700793.png)
![5-chloro-2-methoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3700807.png)
![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3700813.png)
![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3700825.png)


![(5E)-1-(4-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3700842.png)
![1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3700855.png)
![3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3700861.png)
![2-oxopropyl 4-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3700871.png)
![5,6-dichloro-2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3700875.png)
![DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B3700885.png)


